1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Prolylcarboxypeptidase inhibition Metabolic disorder research Chemical biology tool compounds

1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034556-73-3) is a synthetic small-molecule pyrazole–piperidine ethanone derivative. It is annotated in authoritative drug-target databases as a prolylcarboxypeptidase (PRCP) inhibitor, designated “Piperidinyl pyrazole derivative 3” (also PMID28699813-Compound-B) and attributed to Merck Sharp & Dohme Corp.

Molecular Formula C14H19N5O
Molecular Weight 273.34
CAS No. 2034556-73-3
Cat. No. B2502777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone
CAS2034556-73-3
Molecular FormulaC14H19N5O
Molecular Weight273.34
Structural Identifiers
SMILESCN1C=CC(=N1)C2CCCN(C2)C(=O)CN3C=CC=N3
InChIInChI=1S/C14H19N5O/c1-17-9-5-13(16-17)12-4-2-7-18(10-12)14(20)11-19-8-3-6-15-19/h3,5-6,8-9,12H,2,4,7,10-11H2,1H3
InChIKeyRLKBMSINGLTJHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034556-73-3): Core Identity and Target Class for Prolylcarboxypeptidase (PRCP) Research Procurement


1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034556-73-3) is a synthetic small-molecule pyrazole–piperidine ethanone derivative. It is annotated in authoritative drug-target databases as a prolylcarboxypeptidase (PRCP) inhibitor, designated “Piperidinyl pyrazole derivative 3” (also PMID28699813-Compound-B) and attributed to Merck Sharp & Dohme Corp. [1]. The compound belongs to a class of PRCP-targeted agents disclosed in patent literature for potential metabolic regulation applications, positioning it as a specialized tool compound for protease research rather than a generic building block [2].

Why Generic Pyrazole-Piperidine Substitution Cannot Replace 1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone in PRCP-Targeted Studies


In-class pyrazole-piperidine compounds cannot be interchanged for this specific ethanone derivative because the PRCP inhibitory pharmacophore is exquisitely sensitive to the nature and position of the pyrazole substituent and the linker architecture. Literature on pyrazole-based PRCP inhibitors demonstrates that pyrazoles serve as non-classical amide bioisosteres, and minor modifications—such as altering the N-alkylation pattern on the pyrazole ring or replacing the ethanone linker—can shift potency by orders of magnitude or ablate target engagement entirely [1]. The patent review covering this compound family confirms that the specific 1-methyl-1H-pyrazol-3-yl substitution on the piperidine ring, combined with the 1H-pyrazol-1-yl ethanone moiety, is a defined composition-of-matter that distinguishes it from other piperidinyl pyrazole derivatives (e.g., derivatives 1, 2, and 4) also patented for PRCP inhibition [2]. Consequently, procurement of a generic “pyrazole-piperidine” analog without verifying this exact substitution pattern risks selecting a compound with unknown or absent PRCP activity, invalidating comparative pharmacological experiments.

Quantitative Differentiation Evidence for 1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034556-73-3) Against Closest Analogs


PRCP Target Annotation and Patent-Cited Identity Differentiate This Compound from Unannotated Pyrazole-Piperidine Analogs

The Therapeutic Target Database (TTD) explicitly annotates 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone as a PRCP inhibitor (Piperidinyl pyrazole derivative 3, D0R3WH), linked to patent literature from Merck Sharp & Dohme Corp. [1]. This annotation is absent for the vast majority of commercially available pyrazole-piperidine compounds sharing similar core scaffolds. The patent review by Graham et al. (2017) distinguishes this compound from its close-in-class counterparts (Piperidinyl pyrazole derivatives 1, 2, and 4) by its unique substitution pattern and inclusion in composition-of-matter claims [2]. While quantitative head-to-head potency data (e.g., IC50 values) for this exact compound against named analogs remain unpublished in the open peer-reviewed literature or accessible patent examples, the curated target annotation and patent-cited identity constitute the strongest available differential evidence for scientific selection.

Prolylcarboxypeptidase inhibition Metabolic disorder research Chemical biology tool compounds

Structural Uniqueness of the Dual-Pyrazole Ethanone Scaffold Relative to Single-Pyrazole or Amide-Linked PRCP Inhibitor Series

The compound incorporates a distinctive 1-methyl-1H-pyrazol-3-yl substituent on the piperidine ring and a 1H-pyrazol-1-yl group connected via an ethanone linker, creating a dual-pyrazole architecture. The seminal work by Shen et al. (2014) demonstrated that pyrazoles function as viable amide bioisosteres in PRCP inhibitors and that specific N-substitution patterns profoundly influence target potency [1]. In that study, systematic replacement of the amide bond with pyrazole rings in a related PRCP inhibitor series required subsequent structural optimization to recapture potency, with certain analogs showing >10-fold differences in IC50 values depending on pyrazole regiochemistry. The present compound's exact substitution pattern (1-methyl-1H-pyrazol-3-yl at the piperidine 3-position; 1H-pyrazol-1-yl ethanone) is not represented in the published bioisostere optimization datasets, indicating a distinct chemotype space within the PRCP inhibitor landscape. Comparator compounds such as 4-(3-(4-chlorophenyl)-1H-pyrazol-5-yl)piperidine (CAS 156336-70-8) and various piperidine-3-pyrazolecarboxamides (e.g., EP0656354 series) lack the ethanone-linked dual-pyrazole architecture and are directed at different molecular targets (cannabinoid receptors) rather than PRCP [2].

Bioisostere design PRCP inhibitor chemotype Structure-activity relationship

Validated Research Application Scenarios for 1-(3-(1-Methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone (CAS 2034556-73-3) Based on Current Evidence


PRCP Target Engagement Studies in Obesity and Metabolic Syndrome Models

The compound's documented annotation as a PRCP inhibitor [1] makes it suitable for in vitro target engagement assays and ex vivo pharmacodynamic studies in diet-induced obesity (DIO) mouse models, analogous to the experimental framework described for benzimidazole pyrrolidinyl amide PRCP inhibitors where ex vivo target engagement was assessed in eDIO mouse plasma [2]. Researchers should note that quantitative in vivo PK/PD parameters for this specific compound are not yet publicly available, necessitating internal pharmacokinetic profiling before use in chronic dosing studies.

Pyrazole Bioisostere Reference Compound for PRCP Inhibitor Medicinal Chemistry Campaigns

As a structurally characterized example of a dual-pyrazole ethanone chemotype within the PRCP inhibitor class, this compound serves as a reference point in structure-activity relationship (SAR) studies investigating non-classical amide bioisosteres. The foundational work by Shen et al. (2014) established that pyrazole bioisosteric replacement of amides requires iterative optimization to maintain PRCP potency [3]; this compound represents one specific solution within that design space and can be used as a comparator when synthesizing and profiling novel pyrazole-containing analogs.

Chemical Biology Probe for PRCP-Mediated Angiotensin and Bradykinin Peptide Processing

PRCP cleaves C-terminal proline-containing peptides including angiotensin II, III, and des-Arg9-bradykinin [1]. This compound, as a patented small-molecule PRCP inhibitor from Merck Sharp & Dohme Corp. [4], can be deployed as a chemical probe to interrogate the role of PRCP in peptide hormone processing pathways in cellular and tissue-based assays, provided that on-target activity is independently verified in the user's experimental system.

Quote Request

Request a Quote for 1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.